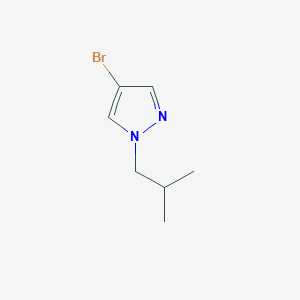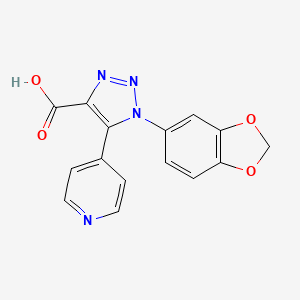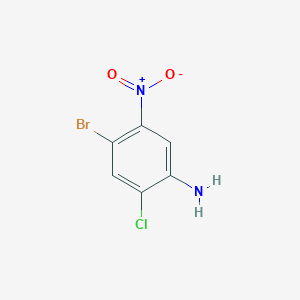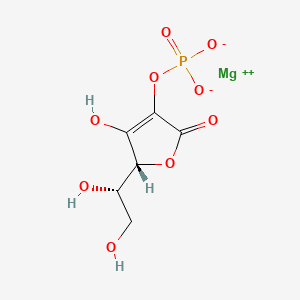
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline (4-EPAM) is an organic compound belonging to the piperazine family. It is a white crystalline solid that is soluble in water and ethanol. 4-EPAM is widely used in scientific research and pharmaceutical applications due to its ability to interact with various biological receptors. It is an important tool for studying the structure and function of these receptors, as well as their role in physiological processes.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline: is a compound that has been studied for its potential in cancer therapy. It’s a part of a class of compounds that can inhibit specific tyrosine kinases, which are often overactive in cancer cells . By targeting these enzymes, the compound can potentially halt the growth and spread of cancer cells.
Pharmacological Research
This compound is structurally related to imidazopyridines, which have a wide range of pharmacological applications. They can act as GABA_A receptor modulators, proton pump inhibitors, and NSAIDs . The versatility of this compound makes it a valuable subject for pharmacological research, with potential applications in developing new medications.
Drug Synthesis
The compound is used in the synthesis of various drugs. Its structural features make it suitable for creating crystalline forms of drugs, which can have improved stability and solubility . This can enhance the efficacy and shelf-life of pharmaceuticals.
Neurological Disorders
Due to its activity on GABA_A receptors, 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline may have applications in treating neurological disorders. These receptors are crucial for inhibitory neurotransmission in the brain, and modulating them can help manage conditions like anxiety, insomnia, and epilepsy .
Anti-Inflammatory Applications
The compound’s relation to NSAIDs suggests it could be developed into a drug with anti-inflammatory properties. This could be particularly useful for treating chronic inflammatory diseases such as arthritis .
Antimicrobial and Antiviral Research
Research has indicated that imidazopyridine derivatives can have antimicrobial and antiviral activities. As such, 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline could be a starting point for the development of new antimicrobial and antiviral agents, which are increasingly important in the face of antibiotic resistance and emerging viral diseases .
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which include 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of piperazine derivatives, including 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
It is known that fibroblast growth factor signaling, a pathway often influenced by piperazine derivatives, plays an important role in normal organ, vascular, and skeletal development . Dysregulation of this signaling pathway has been associated with many developmental disorders and with cancer .
Result of Action
It is known that piperazine derivatives can have a wide range of biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2/h4-5,10H,3,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHILCRWXQZODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)



